molecular formula C21H20N4 B3018669 5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890616-97-4

5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B3018669
CAS No.: 890616-97-4
M. Wt: 328.419
InChI Key: FIQHOSPUQBEHEG-UHFFFAOYSA-N
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Description

5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine (PP) class, a privileged scaffold in medicinal chemistry known for its planar, fused heterocyclic structure that serves as a versatile core for drug discovery . This compound is of significant interest in oncology research, particularly as a potential kinase inhibitor. The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its ability to mimic purine bases, allowing it to compete with ATP for binding in the catalytic pockets of various kinase targets, a mechanism leveraged by several commercial drugs and preclinical candidates . Researchers utilize this compound and its analogs in the design and development of novel antitumor agents, where its structural motifs are engineered to modulate enzymatic activity and induce cytotoxic effects against cancer cell lines . The specific substitution pattern on this molecule—featuring dimethyl groups at the 5,6 positions, a phenyl ring at the 3 position, and a p-tolyl group on the 7-amine—is designed to optimize binding affinity, selectivity, and physicochemical properties. The compound is offered for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for more complex chemical entities. Its rigid structure also lends itself to applications in material science due to notable photophysical properties . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. All necessary safety data sheets and handling instructions should be consulted prior to use.

Properties

IUPAC Name

5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-14-9-11-18(12-10-14)24-20-15(2)16(3)23-21-19(13-22-25(20)21)17-7-5-4-6-8-17/h4-13,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQHOSPUQBEHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=NC3=C(C=NN32)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Scientific Research Applications

Structural Overview

The compound features a unique heterocyclic structure that contributes to its biological activity. Its molecular formula is C21H20N4C_{21}H_{20}N_{4}, and it is characterized by the presence of methyl and phenyl substituents which may enhance its interaction with biological targets.

Anticancer Potential

Research indicates that pyrazolopyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including:

  • HeLa Cells : Demonstrated efficacy as a lipid droplet biomarker, indicating potential for targeted cancer therapies .
  • L929 Cells : Showed selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .

Enzymatic Inhibition

The compound has been identified as a potent inhibitor of various enzymes involved in critical biochemical pathways. For instance:

  • Protein Kinases : Similar compounds have shown effectiveness in inhibiting kinases that are often overactive in cancer cells.
  • Antileishmanial and Antimalarial Activities : The compound is structurally related to other pyrazolopyrimidines known for their antileishmanial and antimalarial effects, indicating potential applications in treating these diseases.

Material Science Applications

Recent studies highlight the use of pyrazolopyrimidine derivatives as promising materials in photophysical applications due to their unique optical properties:

  • Fluorophores : The compound can be utilized as a fluorescent probe in biological imaging due to its photophysical properties, making it suitable for tracking cellular processes .
  • Solid-State Applications : The ability to form crystals with notable conformational characteristics enhances its application in solid-state devices .

Mechanism of Action

The mechanism of action of 5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on the Pyrimidine Ring

Compound Substituents (Positions 5/6) Key Differences Biological Implications Reference
Target Compound 5,6-Dimethyl Baseline for comparison Enhanced metabolic stability -
Compound 15j 5-Methyl, 6-THP 6-Tetrahydro-2H-pyran-4-yl group Improved solubility
Compound 3 5,6-Dimethyl 3-(4-Fluorophenyl), N-(pyridin-2-ylmethyl) Higher anti-Wolbachia activity

Key Insight : The 5,6-dimethyl motif in the target compound balances lipophilicity and steric hindrance, whereas bulkier groups (e.g., THP in 15j) improve solubility but may reduce membrane permeability .

Aryl Substituent Variations at Position 3

Compound Position 3 Substituent Activity Profile Reference
Target Compound Phenyl Moderate binding affinity -
Compound 47 4-Fluorophenyl Enhanced anti-mycobacterial potency
Compound 15a 2-Fluorophenyl Reduced hERG liability

Key Insight: Fluorination at the 4-position (e.g., Compound 47) significantly boosts activity against Mycobacterium tuberculosis (MIC ~0.1 µg/mL) compared to the non-fluorinated phenyl group in the target compound .

Amine Group Modifications at Position 7

Compound Amine Substituent Pharmacokinetic Properties Reference
Target Compound 4-Methylphenyl Moderate logP (~3.5) -
Compound 49 N-(6-Dimethylaminopyridin-2-yl)methyl Improved microsomal stability
Compound 32 N-(Pyridin-2-ylmethyl) High CYP inhibition risk

Key Insight : Pyridine-containing amines (e.g., Compound 32) exhibit stronger target engagement but higher metabolic clearance, whereas the 4-methylphenyl group in the target compound offers a balance between stability and bioavailability .

Biological Activity

5,6-Dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolopyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound's structure features a pyrazolo[1,5-a]pyrimidine core with specific substitutions that enhance its biological properties. The IUPAC name is this compound, and its molecular formula is C21H20N4C_{21}H_{20}N_4. The unique arrangement of methyl and phenyl groups contributes to its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H20N4
Molecular Weight344.41 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Similar compounds have demonstrated the following mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazolo[1,5-a]pyrimidines often act as inhibitors of various enzymes involved in cellular processes, including kinases that play crucial roles in cancer progression.
  • Antimicrobial Activity : Compounds in this class have shown potential against various pathogens, including bacteria and protozoa. They may disrupt biochemical pathways essential for pathogen survival.
  • Anticancer Properties : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines through apoptosis induction.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound and related compounds. Notable findings include:

  • Antibacterial Activity : A study assessed the antibacterial properties against multidrug-resistant strains using agar well-diffusion methods. The compound exhibited significant inhibition zones compared to standard antibiotics like erythromycin and amikacin .
  • Anticancer Activity : In vitro tests on various cancer cell lines (e.g., MCF-7, A549) revealed that this compound has an IC50 value indicating effective cytotoxicity. For instance:
    • Against MCF-7: IC50 = 0.01 µM
    • Against NCI-H460: IC50 = 0.03 µM
      These values suggest potent anticancer activity compared to traditional chemotherapeutics .
  • Mechanistic Insights : The compound was found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

Case Studies

Case Study 1 : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The derivatives showed varying degrees of effectiveness with some exhibiting bactericidal effects comparable to existing treatments .

Case Study 2 : In another investigation focusing on anticancer properties, derivatives similar to this compound were screened against several human cancer cell lines. Results indicated that compounds with similar structural motifs significantly inhibited tumor growth and induced apoptosis .

Q & A

Q. Table 1: Example Synthetic Conditions from Literature

PrecursorSolventTemp (°C)Time (hr)Yield (%)Reference
5-Amino-pyrazole + β-diketonePyridine1005–662–70
Enaminone + PyrazoleEthanol804–568–75

Basic: How is structural confirmation performed for such compounds?

Methodological Answer:
Multi-spectroscopic techniques are critical:

  • 1H/13C NMR : Assign peaks based on substituent-induced shifts. For example, methyl groups at positions 5 and 6 appear as singlets at δ 2.1–2.5 ppm, while aromatic protons show splitting patterns between δ 7.0–8.5 ppm .
  • IR Spectroscopy : Confirm NH/amine groups (3200–3400 cm⁻¹) and C≡N bonds (2200 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peaks matching theoretical values within 0.1 Da) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with calculated values (e.g., ±0.3% deviation) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Catalyst Screening : Use Lewis acids (e.g., AlCl₃) to accelerate cyclization, as seen in for arylazo derivatives .
  • Solvent Optimization : Replace pyridine with DMF or DMSO to enhance solubility of bulky substituents .
  • Temperature Control : Lower reaction temperatures (70–80°C) reduce side reactions like decomposition of trifluoromethyl groups .
  • Workup Strategies : Use gradient pH adjustments (e.g., dilute HCl for precipitation) to isolate pure products .

Q. Table 2: Yield Optimization Strategies

StrategyYield Increase (%)Reference
Catalyst addition10–15
Solvent switch to DMF12–18
Reduced temperature8–10

Advanced: How do electronic effects of substituents influence spectroscopic data and reactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl or nitro groups at position 3 deshield adjacent protons, causing downfield NMR shifts (δ +0.2–0.5 ppm) .
  • Electron-Donating Groups (EDGs) : Methyl or methoxy groups increase electron density, stabilizing intermediates during nucleophilic substitution .
  • Contradictions : shows arylazo derivatives (EWG) have lower yields (62–68%) compared to methyl-substituted analogs (70%) due to steric hindrance .

Advanced: What are the biological targets and mechanisms of action for pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Kinase Inhibition : Derivatives with trifluoromethyl groups (e.g., ) selectively inhibit CDK9 (IC₅₀ = 0.8–1.2 µM), disrupting transcription of anti-apoptotic proteins like Mcl-1 .
  • Apoptosis Induction : Pyrazolo[1,5-a]pyrimidines activate caspase-3/7 in cancer cell lines (e.g., MDA-MB-231) via mitochondrial pathway modulation .
  • Enzyme Binding : The dimethylaminoethyl moiety enhances binding to ATP pockets via hydrogen bonding and hydrophobic interactions .

Q. Table 3: Biological Activity Data

Cell LineIC₅₀ (µM)MechanismReference
MCF-7 (Breast)1.5CDK9 inhibition
A549 (Lung)2.1Caspase-3 activation

Advanced: How to resolve discrepancies in reported biological activities across studies?

Methodological Answer:

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., 48 hr incubation vs. 72 hr) .
  • Structural Validation : Confirm compound purity (>98% via HPLC) to rule out impurity-driven effects .
  • Cell Line Variability : Test across multiple lines (e.g., used both epithelial and mesenchymal models) .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity (LogP) : Use software like MarvinSuite to estimate LogP (e.g., 3.2 for this compound), correlating with blood-brain barrier penetration .
  • ADMET Prediction : Tools like SwissADME assess absorption (e.g., 75% oral bioavailability) and CYP450 interactions .
  • Docking Studies : AutoDock Vina models interactions with CDK9 (binding energy ≤ −9.0 kcal/mol) .

Advanced: How to design analogs to enhance solubility without compromising activity?

Methodological Answer:

  • Polar Substituents : Introduce hydroxyl or amine groups at position 7 (e.g., ’s carboxamide derivatives) .
  • Prodrug Strategies : Mask amines with acetyl or Boc groups to improve aqueous solubility .
  • Salt Formation : Use hydrochloride salts for ionic derivatives, as seen in .

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